molecular formula C11H17NO3 B1285832 Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-04-0

Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1285832
CAS No.: 198835-04-0
M. Wt: 211.26 g/mol
InChI Key: GMFUILAFZFPFJH-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1628319-89-0) is a bicyclic carbamate derivative featuring a norbornane-like framework with a ketone group at the 6-position and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. Its rigid bicyclic structure enhances stereochemical control in drug design, making it a valuable scaffold for optimizing pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUILAFZFPFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170755
Record name 1,1-Dimethylethyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198835-04-0
Record name 1,1-Dimethylethyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Preparation Methods

General Synthetic Strategy

The synthesis typically starts from azabicyclic precursors or related spirocyclic intermediates, followed by functional group transformations to install the ketone and tert-butyl ester groups. The key steps include:

  • Formation of the bicyclic azabicyclo[2.2.1]heptane core.
  • Introduction of the 6-oxo (ketone) functionality.
  • Protection of the carboxylic acid as a tert-butyl ester.

Preparation from 2-Azaspiro[3.3]heptane Precursors

A well-documented approach involves the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a key intermediate, which can be converted into the target compound through ring contraction or rearrangement reactions.

  • Reduction and Functionalization: Sodium borohydride reduction of the 6-oxo group in methanol or ethyl acetate under controlled temperatures (0–25 °C) yields hydroxy derivatives, which can be further oxidized or manipulated to obtain the ketone functionality.
  • Reaction Conditions: Typical conditions include stirring at room temperature or slightly elevated temperatures for 1 hour, under inert atmosphere to prevent side reactions.
  • Purification: Standard workup involves aqueous quenching, organic extraction, drying over sodium sulfate, and purification by column chromatography or recrystallization.

Direct Synthesis via Cycloaddition and Functional Group Transformations

Another synthetic route involves:

  • Starting from cyclopentadiene derivatives and amino acid precursors.
  • Formation of azabicycloheptane carbonitriles via multistep reactions including hydrogenation, saponification, and Boc-protection.
  • Final oxidation steps to introduce the 6-oxo group.

This method allows stereoselective synthesis of exo- and endo-isomers, which can be separated by chromatography.

Detailed Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Sodium borohydride reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol at 20 °C for 1 h Room temperature, inert atmosphere 93.7 High purity product obtained after extraction and drying
Reduction in ethyl acetate at 0–20 °C for 40 min Cooling to 0 °C, then stirring at room temp 89.2 Efficient conversion with minimal side products
Nucleophilic addition of benzyl magnesium chloride to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 0 °C to room temp, 3 h 69 Formation of hydroxy-benzyl derivative, useful intermediate
Boc-protection and subsequent oxidation steps Various solvents, room temperature 60–80 Multi-step synthesis with chromatographic purification

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: Industrial synthesis benefits from continuous flow technology to improve reaction control, yield, and safety, especially for sensitive intermediates.
  • Automated Purification: High-performance liquid chromatography (HPLC) and recrystallization are employed to achieve high purity standards required for pharmaceutical applications.
  • Anhydrous Conditions: Maintaining anhydrous environments during esterification and oxidation steps is critical to prevent hydrolysis and side reactions.

Reaction Mechanisms and Chemical Transformations

  • Reduction: Sodium borohydride selectively reduces ketones to alcohols without affecting the ester group, enabling intermediate formation for further functionalization.
  • Oxidation: Controlled oxidation of hydroxy intermediates regenerates the ketone at the 6-position, often using mild oxidants to preserve the bicyclic structure.
  • Nucleophilic Substitution: The tert-butyl ester group is stable under many reaction conditions but can be selectively cleaved or modified if needed for downstream chemistry.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Reduction of 6-oxo spiro intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate NaBH4, MeOH or EtOAc 0–25 °C, 1 h 89–94 High selectivity, mild conditions
Grignard addition tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Benzyl MgCl 0 °C to RT, 3 h 69 Forms hydroxy-benzyl derivatives
Boc-protection and oxidation Amino acid derivatives Boc2O, oxidants Room temp, multiple steps 60–80 Enables stereoselective synthesis
Cycloaddition and nitrile formation Cyclopentadiene, amino acid precursors Various Multi-step, chromatographic purification Variable Allows stereochemical control

Research Findings and Literature Insights

  • The bicyclic framework provides conformational rigidity, which is advantageous for biological activity and synthetic manipulation.
  • Stereoselective synthesis routes have been developed to isolate exo- and endo-isomers, critical for downstream pharmaceutical applications.
  • The tert-butyl ester group serves as a protective moiety, stable under reduction and oxidation conditions, facilitating multi-step synthesis.
  • Industrial methods emphasize scalability, purity, and reproducibility, often employing continuous flow and automated purification technologies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has the molecular formula C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of 211.26 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and potential applications in synthetic chemistry.

Synthetic Applications

1.1 Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural properties allow it to serve as a precursor for synthesizing various bioactive compounds, including potential analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesic Compounds
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to develop novel analgesic agents with enhanced efficacy and reduced side effects compared to existing medications .

1.2 Organic Synthesis

The compound is also employed as an intermediate in organic synthesis, particularly in the formation of complex molecules through cyclization reactions. Its ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical entities.

Data Table: Organic Synthesis Applications

Application TypeDescriptionExample Reaction
CyclizationFormation of cyclic compoundsNucleophilic attack on carbonyl groups
FunctionalizationIntroduction of functional groupsAlkylation reactions
PolymerizationBuilding blocks for polymer synthesisCopolymerization with other monomers

Biological Applications

2.1 Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
A study conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential use in treating infections .

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus32 µg/mLEffective against MRSA
Escherichia coli64 µg/mLModerate activity
Pseudomonas aeruginosa128 µg/mLLimited effectiveness

Agricultural Applications

3.1 Pesticide Development

The compound's unique structure has led to its exploration as a potential pesticide or herbicide, particularly in targeting specific pests while minimizing environmental impact.

Case Study: Pesticidal Activity
Research published in Pest Management Science evaluated the effectiveness of formulations containing this compound against agricultural pests, showing promising results in controlling pest populations without harming beneficial insects .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites, thereby modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2-azabicyclo[2.2.1]heptane derivatives with variations in substituent positions and functional groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of 2-Azabicyclo[2.2.1]heptane Derivatives

Compound Name CAS Number Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 1628319-89-0 6-oxo C₁₁H₁₇NO₃ 211.26 Intermediate for DPP-4 inhibitors; high stereochemical rigidity .
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 5-oxo C₁₁H₁₇NO₃ 211.26 Similar scaffold but distinct reactivity due to ketone position; used in protease inhibitor synthesis .
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 1628319-90-3 6-hydroxy C₁₁H₁₉NO₃ 213.27 Reduced carbonyl reactivity; precursor for hydroxylated drug metabolites .
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 152533-47-6 2-oxo (7-aza) C₁₁H₁₇NO₃ 211.26 Expanded nitrogen placement; used in alkaloid-inspired drug discovery .
tert-Butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1290539-90-0 5-amino C₁₁H₂₀N₂O₂ 212.28 Amine functionality enables peptide coupling; applied in CNS-targeting prodrugs .

Key Findings from Comparative Analysis

Positional Isomerism Effects: The 6-oxo derivative exhibits greater steric hindrance around the ketone group compared to the 5-oxo analog, influencing its reactivity in nucleophilic additions. For instance, the 6-oxo compound is less prone to enolate formation under basic conditions . The 5-amino variant (CAS: 1290539-90-0) demonstrates enhanced solubility in polar solvents due to the amine group, whereas the 6-oxo derivative is more lipophilic (logP ~1.2) .

Synthetic Utility :

  • The 6-hydroxy analog (CAS: 1628319-90-3) is often oxidized to the 6-oxo form, highlighting its role as a synthetic precursor .
  • 5-Oxo derivatives (e.g., CAS: 198835-06-2) are preferred for Michael addition reactions due to the ketone’s proximity to the nitrogen lone pair, enabling chelation-controlled stereoselectivity .

Biological Relevance: The 6-oxo compound has been utilized in the synthesis of Neogliptin, a DPP-4 inhibitor with improved metabolic stability over earlier analogs . exo-5-Amino derivatives (e.g., CAS: 1290539-90-0) show promise in crossing the blood-brain barrier, making them candidates for neuroactive agents .

Biological Activity

Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, with CAS number 198835-04-0, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3C_{11}H_{17}NO_3, with a molecular weight of 211.26 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Synthesis

The synthesis of this compound has been explored in various studies, highlighting different synthetic pathways that yield this compound with high purity and yield. For instance, one study describes a method involving the condensation of specific precursors under controlled conditions to achieve the desired product .

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antimicrobial properties against various bacterial strains.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies propose that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing an inhibition zone comparable to standard antibiotics .
  • Cytotoxicity Assays :
    • In a study involving human cancer cell lines (e.g., HeLa and MCF7), this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
  • Neuroprotection :
    • Research focused on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents, suggesting a protective role against neurodegenerative processes .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialEffective against various bacteria
CytotoxicityIC50 in low micromolar range
NeuroprotectionReduced oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of bicyclic amines. For example, a reaction involving DCC (1.280 mg, 6.20 mmol) and CS₂ (2.4 mL, 39.7 mmol) in Et₂O at -10°C, followed by purification via column chromatography (SiO₂, 90:10 hexane:EtOAc), yields 82% product . Alternative routes may use isothiocyanate derivatives in CHCl₃ at room temperature, achieving 80% yield after purification . Key factors include temperature control (-10°C to RT), stoichiometric ratios (1:1 to 1:6.4), and solvent selection (Et₂O for low-polarity intermediates).

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR (600 MHz, DMSO-d₆) can confirm stereochemistry, with peaks at δ 1.33 (d, J = 32.21 Hz) for tert-butyl protons and δ 7.16–8.16 ppm for aromatic moieties in derivatives .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bicyclic frameworks. ORTEP-III with a GUI aids in visualizing thermal ellipsoids and hydrogen bonding .
  • HPLC : Purity validation (>97%) via reversed-phase HPLC with UV detection at 254 nm is recommended .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this bicyclic compound?

  • Methodological Answer : Enantiomeric purity is critical for bioactive derivatives. Use chiral auxiliaries (e.g., (1S)-configured starting materials) or asymmetric catalysis. For example, (1R,4R)-configured intermediates can be resolved via diastereomeric salt formation or chiral HPLC . Computational modeling (e.g., molecular dynamics simulations) predicts stereochemical outcomes by analyzing energy minima for different conformers .

Q. How can computational chemistry optimize reaction pathways for functionalizing the bicyclic core?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening/functionalization reactions. For example, the addition of isothiocyanates to the bicyclic amine involves a low-energy transition state favoring nucleophilic attack at the azabicyclo nitrogen .
  • Molecular Similarity Analysis : Compare electronic profiles (e.g., using Tanimoto coefficients >0.93) to identify compatible reagents for derivatization .

Q. What analytical techniques resolve discrepancies in reported purity and stereochemical data across studies?

  • Methodological Answer :

  • Cross-Validation : Combine COA data (>97% purity via HPLC ) with independent analyses (e.g., ¹³C NMR for tert-butyl group integrity ).
  • Chiral Derivatization : Use Mosher’s acid or Marfey’s reagent to confirm enantiomeric excess (E.E.) when discrepancies arise .

Contradictions and Resolutions

  • Purity Discrepancies : While reports >97% purity via HPLC, lists 96.7% for a related compound. Resolve by cross-validating with LC-MS to detect trace impurities .
  • Stereochemical Ambiguity : Conflicting configurations (e.g., (1S) vs. (1R)) in derivatives require single-crystal X-ray analysis or NOESY for definitive assignment .

Key Methodological Recommendations

  • Synthesis : Prioritize DCC-mediated cyclization for high yields .
  • Characterization : Combine NMR, X-ray, and chiral HPLC for unambiguous structural validation .
  • Computational Tools : Use Gaussian or ORCA for transition-state modeling to predict regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

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